molecular formula C10H10N2O3 B1598248 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid CAS No. 80310-02-7

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Cat. No. B1598248
CAS RN: 80310-02-7
M. Wt: 206.2 g/mol
InChI Key: SXJZOGPXQRFWSC-UHFFFAOYSA-N
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Description

The compound “6-[(3-Oxo-3,4-dihydro-2H-quinoxaline-1-carbonyl)-amino]-hexanoic acid” is similar to the one you’re asking about . Another related compound is “3-[(3-Oxo-3,4-dihydro-2H-quinoxaline-1-carbonyl)-amino]-propionic acid” with a molecular weight of 263.25 .


Molecular Structure Analysis

The InChI code for “6-[(3-Oxo-3,4-dihydro-2H-quinoxaline-1-carbonyl)-amino]-hexanoic acid” is 1S/C15H19N3O4/c19-13-10-18 (12-7-4-3-6-11 (12)17-13)15 (22)16-9-5-1-2-8-14 (20)21/h3-4,6-7H,1-2,5,8-10H2, (H,16,22) (H,17,19) (H,20,21) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[(3-Oxo-3,4-dihydro-2H-quinoxaline-1-carbonyl)-amino]-hexanoic acid” include a molecular weight of 305.33 . For “3-[(3-Oxo-3,4-dihydro-2H-quinoxaline-1-carbonyl)-amino]-propionic acid”, the molecular weight is 263.25 .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetes Complications

Research has demonstrated that derivatives of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, which are structurally related to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, are designed as inhibitors of aldose reductase (AR). AR is a novel target for the treatment of diabetes complications. These derivatives have shown potent and selective inhibition, with IC50 values ranging from low nanomolar to micromolar levels (Wu et al., 2013).

NMDA Receptor Antagonists

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are related to the quinoxaline structure, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives, including 2,3-Dihydrokynurenic acids, demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for high-affinity binding (Carling et al., 1992).

Anticonvulsant Activity

A series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, structurally related to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, were synthesized and evaluated for anticonvulsant activity. The study developed a novel approach for the synthesis of the key intermediate - 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid. Pharmacological studies revealed a compound with significant improvement in experimental convulsive syndrome rates in mice without motor coordination impairment (El Kayal et al., 2019).

Antitumor Agents

Isoindoloquinoxalines, derivatives of quinoxaline, have shown remarkable antineoplastic activity in studies. These compounds exhibited inhibitory effects on microtubule assembly in vitro and acted as topoisomerase I inhibitors. They have been effective in inducing apoptosis, mitochondrial depolarization, and activation of caspases in cancer cells (Diana et al., 2008).

properties

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZOGPXQRFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389230
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

CAS RN

80310-02-7
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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